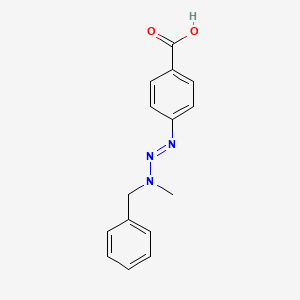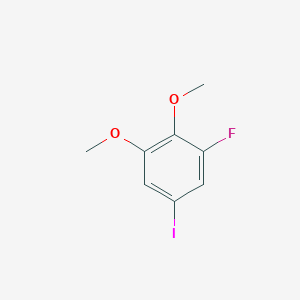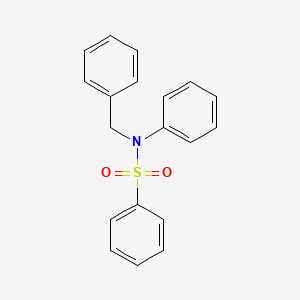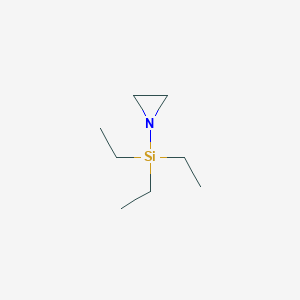
p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid: is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . . This compound is part of the triazene family, which is known for its applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid typically involves the reaction of benzoic acid derivatives with triazene compounds. One common method includes the reaction of benzyl chloride with sodium carbonate in the presence of water, followed by the addition of potassium permanganate . This reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazene group into amines or other functional groups.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the production of various organic compounds .
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its triazene group is known to exhibit cytotoxic properties, making it a candidate for cancer treatment .
Medicine: In medicine, this compound is being investigated for its antitumor and antimetastatic effects. It has shown promise in preclinical studies for its ability to inhibit tumor growth and reduce metastasis .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to various materials .
Mécanisme D'action
The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid involves its interaction with cellular components. The triazene group can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to cytotoxic effects . This interaction can result in the inhibition of DNA replication and cell division, ultimately causing cell death. The compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
p-(3-Methyl-1-triazeno)benzoic acid potassium salt (MM-COOK): This compound is a monomethyl derivative of p-(3-Benzyl-3-methyl-1-triazeno)benzoic acid and exhibits similar antitumor properties.
3,3-Dimethyl-1-triazeno)benzoic acid (DM-COOK): Another derivative with antimetastatic effects, DM-COOK is used in cancer research for its ability to inhibit tumor growth.
Uniqueness: this compound is unique due to its benzyl group, which enhances its lipophilicity and allows for better cellular uptake. This structural feature distinguishes it from other triazene derivatives and contributes to its potent biological activity .
Propriétés
Numéro CAS |
65587-38-4 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
4-[[benzyl(methyl)amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C15H15N3O2/c1-18(11-12-5-3-2-4-6-12)17-16-14-9-7-13(8-10-14)15(19)20/h2-10H,11H2,1H3,(H,19,20) |
Clé InChI |
MBZDFRQDGNXUKS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine](/img/structure/B13998767.png)
![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)


![N-[(4-Chlorophenyl)methylideneamino]-4-nitro-aniline](/img/structure/B13998802.png)









